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Compound of Interest

Compound Name: 4-Bromo-6-fluoroindan-1-one

Cat. No.: B066801 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Bromo-
6-fluoroindan-1-one in Medicinal Chemistry
4-Bromo-6-fluoroindan-1-one, a halogenated derivative of the indanone scaffold, has

emerged as a valuable building block in the landscape of modern drug discovery. Its strategic

combination of a reactive ketone functionality, a bromine atom amenable to cross-coupling

reactions, and a fluorine atom to modulate physicochemical properties makes it a highly

sought-after intermediate in the synthesis of complex molecular architectures. The indanone

core itself is a privileged structure, found in a variety of biologically active compounds. The

introduction of bromine and fluorine substituents further enhances its utility, allowing for precise

structural modifications to optimize potency, selectivity, and pharmacokinetic profiles of

potential drug candidates. This guide provides a comprehensive overview of 4-Bromo-6-
fluoroindan-1-one, including its chemical properties, a detailed synthesis protocol, its

applications in drug development, and essential safety information.

Core Properties and Identification
A thorough understanding of the fundamental physicochemical properties of 4-Bromo-6-
fluoroindan-1-one is essential for its effective utilization in research and synthesis.
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Property Value Source

CAS Number 174603-56-6 [1]

Molecular Formula C₉H₆BrFO

Molecular Weight 229.05 g/mol

Appearance Typically a solid

Purity Available up to >97%

While detailed experimental spectroscopic data is not readily available in public literature,

suppliers like BLDpharm indicate the availability of NMR, HPLC, LC-MS, and UPLC data upon

request, which is crucial for batch-specific characterization and quality control.[1]

Synthesis of 4-Bromo-6-fluoroindan-1-one: A Self-
Validating Protocol
The synthesis of 4-Bromo-6-fluoroindan-1-one is most effectively achieved through an

intramolecular Friedel-Crafts acylation. This classic reaction provides a reliable method for the

cyclization of a substituted phenylpropanoic acid to form the indanone ring system. The

following protocol is based on established methodologies for analogous indanones and is

designed to be self-validating through in-process controls and characterization of the final

product.

Diagram of the Synthetic Workflow
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Part 1: Precursor Synthesis Part 2: Intramolecular Friedel-Crafts Acylation

3-Bromo-5-fluorobenzaldehyde

Knoevenagel Condensation

Malonic Acid

3-(3-Bromo-5-fluorophenyl)acrylic acid

Catalytic Hydrogenation

3-(3-Bromo-5-fluorophenyl)propanoic acid

3-(3-Bromo-5-fluorophenyl)propanoic acid

Acyl Chloride Formation

Thionyl Chloride

3-(3-Bromo-5-fluorophenyl)propanoyl chloride

Cyclization

Lewis Acid (e.g., AlCl3)

4-Bromo-6-fluoroindan-1-one

Click to download full resolution via product page

Caption: Synthetic pathway to 4-Bromo-6-fluoroindan-1-one.

Part 1: Synthesis of the Precursor, 3-(3-Bromo-5-
fluorophenyl)propanoic acid
The synthesis of the final product begins with the preparation of its crucial precursor.

Step-by-step Methodology:

Knoevenagel Condensation:

To a solution of 3-bromo-5-fluorobenzaldehyde and malonic acid in pyridine, add a

catalytic amount of piperidine.
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Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by

Thin Layer Chromatography (TLC).

Upon completion, cool the mixture and acidify with aqueous HCl to precipitate the product,

3-(3-bromo-5-fluorophenyl)acrylic acid.

Filter the solid, wash with water, and dry under vacuum.

Catalytic Hydrogenation:

Dissolve the 3-(3-bromo-5-fluorophenyl)acrylic acid in a suitable solvent such as ethanol

or ethyl acetate.

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at

atmospheric pressure.

Monitor the reaction by TLC until the starting material is consumed.

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate

the filtrate under reduced pressure to yield 3-(3-bromo-5-fluorophenyl)propanoic acid.

Part 2: Intramolecular Friedel-Crafts Acylation to Yield 4-
Bromo-6-fluoroindan-1-one
This cyclization step is the cornerstone of the synthesis. The use of a strong Lewis acid

promotes the formation of the indanone ring.

Step-by-step Methodology:

Acyl Chloride Formation:

To a solution of 3-(3-bromo-5-fluorophenyl)propanoic acid in an inert solvent like

dichloromethane (DCM), add an excess of thionyl chloride (SOCl₂).

Reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the

cessation of gas evolution (HCl and SO₂).
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Remove the excess thionyl chloride and solvent under reduced pressure to obtain the

crude 3-(3-bromo-5-fluorophenyl)propanoyl chloride. This intermediate is often used in the

next step without further purification.

Intramolecular Friedel-Crafts Cyclization:

Cool a suspension of a Lewis acid, such as aluminum chloride (AlCl₃), in dry DCM to 0 °C.

Slowly add a solution of the crude 3-(3-bromo-5-fluorophenyl)propanoyl chloride in dry

DCM to the cooled suspension.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for several hours, monitoring by TLC.

Carefully quench the reaction by pouring it onto crushed ice.

Separate the organic layer, and extract the aqueous layer with DCM.

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine,

then dry over anhydrous sodium sulfate.

Concentrate the solution under reduced pressure to yield the crude 4-Bromo-6-
fluoroindan-1-one.

Purification:

The crude product can be purified by column chromatography on silica gel using a mixture

of hexane and ethyl acetate as the eluent.

Applications in Drug Discovery and Development
The strategic placement of bromine and fluorine atoms on the indanone scaffold of 4-Bromo-6-
fluoroindan-1-one provides medicinal chemists with a versatile platform for synthesizing novel

therapeutic agents.

Diagram of Application Pathways
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Caption: Derivatization pathways of 4-Bromo-6-fluoroindan-1-one.

Scaffold for Kinase Inhibitors: The indanone core can serve as a scaffold for the

development of kinase inhibitors. The bromine atom at the 4-position can be readily

displaced via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to introduce

various aryl or heteroaryl moieties that can interact with the ATP-binding site of kinases.

Intermediate for CNS-Active Agents: The lipophilicity and metabolic stability imparted by the

fluorine atom make this compound an attractive starting material for the synthesis of agents

targeting the central nervous system.

Building Block for Anti-inflammatory and Anticancer Agents: Derivatives of indanone have

shown promise as anti-inflammatory and anticancer agents. The ability to functionalize 4-
Bromo-6-fluoroindan-1-one at multiple positions allows for the generation of diverse

libraries of compounds for screening against these disease targets.

Safety and Handling
As with any halogenated organic compound, proper safety precautions must be observed when

handling 4-Bromo-6-fluoroindan-1-one.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

goggles, gloves, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any

dust or vapors.

Storage: Store in a cool, dry place away from incompatible materials such as strong

oxidizing agents.

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the

supplier.

Conclusion
4-Bromo-6-fluoroindan-1-one is a strategically important intermediate for researchers in

medicinal chemistry and drug development. Its unique combination of reactive sites allows for

the synthesis of a wide array of complex molecules with potential therapeutic applications. The

synthetic protocol outlined in this guide, based on the robust Friedel-Crafts acylation, provides

a reliable pathway to access this valuable compound. As the demand for novel and effective

therapeutics continues to grow, the utility of versatile building blocks like 4-Bromo-6-
fluoroindan-1-one is poised to expand, making it a key component in the arsenal of the

modern synthetic chemist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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